Rifabutin

描述

准备方法

Synthetic Routes and Reaction Conditions

Rifabutin is synthesized through a semisynthetic process starting from rifamycin S. The process involves several steps, including the modification of the rifamycin S structure to introduce the spiropiperidyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the quality and consistency of the final product. The production involves multiple purification steps, including crystallization and chromatography, to achieve the desired purity levels .

化学反应分析

Types of Reactions

Rifabutin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

科学研究应用

Treatment of Mycobacterial Infections

Tuberculosis and Non-Tuberculous Mycobacterial Infections

Rifabutin is most notably used in the treatment of tuberculosis (TB), especially for patients with rifampicin-resistant strains. Studies have shown that this compound can be effective in treating patients diagnosed with rifampicin-resistant tuberculosis (RR-TB), particularly when used in combination with other antitubercular agents. The Xpert MTB/RIF assay has significantly increased the identification of RR-TB cases, leading to a growing interest in this compound-containing regimens as viable therapeutic options for these patients .

Table 1: Treatment Success Rates for this compound vs. Rifampicin

| Study Type | This compound Treatment Success Rate (%) | Rifampicin Treatment Success Rate (%) |

|---|---|---|

| Randomized Trials | 54.7 | 67.5 |

| Observational Studies | Varies | Varies |

This table summarizes the findings from a meta-analysis comparing treatment success rates between this compound and rifampicin, indicating that while this compound is effective, rifampicin may have a higher overall success rate .

Repurposing for Other Bacterial Infections

Recent studies have explored the potential of repurposing this compound for treating infections caused by Staphylococcus aureus, particularly in cases of hospital-acquired infections (HAIs). The structural similarities between this compound and rifampicin allow for comparable antibacterial activity against various bacterial strains, making it a candidate for addressing antibiotic resistance challenges .

Case Study: Efficacy Against Staphylococcus aureus

In a recent investigation, researchers found that this compound demonstrated significant antibacterial effects against Staphylococcus aureus, suggesting its potential as an alternative treatment option in scenarios where traditional antibiotics fail due to resistance .

Use in HIV-Infected Patients

This compound is frequently employed in HIV-infected patients to prevent opportunistic infections such as Mycobacterium avium complex (MAC). The drug's ability to reduce the systemic exposure of other antiretroviral drugs has been documented, which is crucial for managing drug interactions in this population .

Table 2: Drug Interaction Impact of this compound

| Drug | Effect on Systemic Exposure |

|---|---|

| Maraviroc | Decreased systemic exposure |

| Clarithromycin | Potential protection against resistance |

This table illustrates the effects of this compound on other medications commonly used in HIV treatment, highlighting its role in mitigating resistance development .

Pharmacokinetics and Dosage Considerations

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic applications. It has a longer half-life than rifampicin, allowing for less frequent dosing while maintaining effective drug levels in the body. Typical dosages range from 300 mg to 1200 mg per day, depending on the infection being treated and the patient's overall health status .

Table 3: Recommended Dosages for Various Indications

| Indication | Recommended Dosage (mg/day) |

|---|---|

| Tuberculosis | 300 - 600 |

| Mycobacterium avium complex (MAC) | 300 - 1200 |

| Staphylococcus infections | 600 - 900 |

This table provides an overview of recommended dosages for different clinical indications, emphasizing the flexibility of dosing based on specific patient needs .

Adverse Effects and Safety Profile

While generally well-tolerated, this compound can lead to adverse effects such as uveitis and gastrointestinal disturbances. Monitoring is essential when prescribing this medication, especially in populations at risk for drug interactions or those receiving multiple therapies .

Case Report: Uveitis Induced by this compound

A documented case highlighted the occurrence of uveitis in a patient undergoing treatment with this compound for MAC infection. This emphasizes the need for vigilance and patient education regarding potential side effects during therapy .

作用机制

Rifabutin exerts its effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping bacterial growth and replication . The molecular targets of this compound include the RNA polymerase enzyme and various components of the bacterial transcription machinery .

相似化合物的比较

Similar Compounds

Rifampin: Another ansamycin antibiotic with a similar mechanism of action but different spectrum of activity.

Rifapentine: A derivative of rifamycin with a longer half-life and different pharmacokinetic properties.

Rifamycin S: The parent compound from which Rifabutin is synthesized.

Uniqueness

This compound is unique in its enhanced activity against Mycobacterium avium complex and its ability to induce cytochrome P-450 3A at lower levels compared to Rifampin . This makes this compound a valuable option for treating infections caused by resistant mycobacteria and for use in combination therapy with other antimicrobial agents .

生物活性

Rifabutin is a semi-synthetic derivative of rifampicin, primarily used as an antibiotic for treating mycobacterial infections, including tuberculosis and Mycobacterium avium complex (MAC). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and clinical implications supported by research findings and case studies.

This compound exerts its antibacterial effects primarily through the inhibition of DNA-dependent RNA polymerase in susceptible bacteria. This action leads to the suppression of RNA synthesis, ultimately resulting in bacterial cell death. The drug has shown effectiveness against a range of bacteria, including:

- Mycobacterium tuberculosis

- Mycobacterium avium complex

- Acinetobacter baumannii

The selective uptake mechanism involves the FhuE receptor , which is upregulated in nutrient-limited conditions, enhancing this compound's activity in specific media such as RPMI supplemented with fetal calf serum (FCS) .

In Vitro Studies

This compound has demonstrated significant in vitro activity against carbapenem-resistant Acinetobacter baumannii (CRAB) isolates. In a study assessing the minimum inhibitory concentration (MIC), this compound exhibited potent activity, particularly when cellular uptake was facilitated by FhuE overexpression .

Clinical Efficacy

A meta-analysis comparing this compound-based regimens to rifampin-based regimens indicated that the pooled treatment success rate for this compound was 54.7% (95% CI: 41.0-67.0%) compared to 67.5% (95% CI: 55.7-77.4%) for rifampin . This suggests that while this compound is effective, it may be less successful than rifampin in certain contexts.

Case Studies

- Treatment of MAC : In a cohort study involving patients with disseminated MAC disease, those treated with this compound showed varying success rates based on the number of drugs used in their regimen:

- Staphylococcal Prosthetic Infections : A case series reported on the use of this compound in patients with staphylococcal infections associated with prosthetic devices. Some patients experienced adverse effects, but overall results supported further investigation into its use as an alternative to rifampin .

Pharmacokinetics and Drug Interactions

This compound is well absorbed orally, with an average bioavailability of approximately 20% and a high protein binding rate of about 85% . It undergoes hepatic metabolism, producing several active metabolites that contribute to its antimicrobial activity . Notably, this compound can interact with other medications; for example, it decreases the systemic exposure of maraviroc in HIV-negative adults .

属性

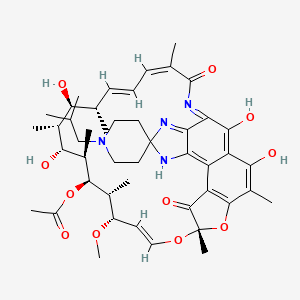

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBTYMGEBZUQTK-PVLSIAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Minimally soluble (0.19 mg/mL) | |

| Record name | Rifabutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death. | |

| Record name | Rifabutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72559-06-9 | |

| Record name | Rifabutin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifabutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Rifabutin, similar to Rifampicin, acts by inhibiting the bacterial DNA-dependent RNA polymerase, specifically targeting the beta subunit (rpoB) of the enzyme. This inhibition effectively blocks the initiation of RNA synthesis, ultimately leading to bacterial cell death.

ANone: this compound has the molecular formula C46H56N4O11 and a molecular weight of 849.0 g/mol.

A: While the provided research does not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to characterize this compound and its metabolites in various studies. []

ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic aspects of this compound. Information regarding its material compatibility with various substances is limited within these studies.

ANone: this compound is primarily known for its antimicrobial properties and is not reported to exhibit significant catalytic activity. Its primary mode of action involves binding to a specific target protein rather than catalyzing chemical reactions.

ANone: While the provided research does not detail specific computational studies, techniques like quantitative structure-activity relationship (QSAR) modeling could be employed to explore the relationship between this compound's structure and its biological activity.

A: [] Structural modifications, particularly around the rifamycin core structure, are known to influence this compound's activity, potency, and selectivity. For example, modifications influencing the interaction with the rpoB binding site can significantly impact its ability to inhibit bacterial RNA polymerase.

A: [] this compound exhibits stability challenges and can degrade under various conditions, potentially affecting its efficacy. Formulation strategies are crucial to enhance its stability, solubility, and bioavailability.

ANone: The provided research primarily focuses on the clinical and pharmacological aspects of this compound. Detailed information regarding SHE regulations and compliance requirements would necessitate consulting relevant regulatory guidelines and agencies.

A: [, ] this compound exhibits low oral bioavailability due to significant first-pass metabolism. It is extensively metabolized, primarily by CYP3A4 enzymes in the liver and intestines. The major active metabolite, 25-O-Desacetyl-Rifabutin, contributes to its antimicrobial activity. this compound is excreted in both urine and feces.

A: [, ] this compound has demonstrated clinical efficacy in preventing and treating Mycobacterium avium complex (MAC) infections, especially in individuals with HIV. Its efficacy against other mycobacterial species and in specific patient populations, like children, is being actively researched. [, ]

A: [, ] In vitro susceptibility testing, typically using broth microdilution methods, is commonly employed to determine the minimum inhibitory concentration (MIC) of this compound against various mycobacterial strains.

A: [] Mouse models, particularly the beige mouse model, have been utilized to evaluate the in vivo activity of this compound against disseminated MAC infection. These models help assess the efficacy of different doses and treatment regimens.

A: [, ] Yes, several clinical trials have evaluated this compound's safety and efficacy for preventing and treating mycobacterial infections, notably in individuals with HIV.

A: [, ] Resistance to this compound primarily arises from mutations in the rpoB gene, encoding the beta subunit of RNA polymerase, the drug's target. These mutations often alter the drug's binding site, reducing its efficacy.

A: [, ] Cross-resistance, particularly with Rifampicin, is a significant concern. Mutations in the rpoB gene can confer resistance to both drugs, limiting treatment options, especially for multidrug-resistant tuberculosis.

ANone: While the provided research does not detail specific drug delivery approaches for this compound, research into targeted delivery strategies, such as liposomal formulations or nanoparticle-based systems, could be explored to enhance its efficacy and potentially minimize side effects.

A: [] While therapeutic drug monitoring of this compound levels is not routinely performed, measuring plasma concentrations could be beneficial in specific clinical situations, such as suspected drug interactions or treatment failures.

A: [] High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is a common method for quantifying this compound and its metabolites in biological matrices like plasma and urine.

ANone: The provided research focuses primarily on the clinical aspects of this compound. Information regarding its environmental fate, persistence, and potential ecotoxicological effects is limited within these studies and would require further investigation.

A: [, ] this compound exhibits limited aqueous solubility, which can affect its dissolution rate and, consequently, its bioavailability. Formulation strategies are crucial to address these challenges and improve its therapeutic efficacy.

A: [] Validation of analytical methods for this compound involves establishing and documenting method performance characteristics such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). These parameters ensure the reliability and reproducibility of the analytical data.

ANone: The provided research primarily focuses on this compound's antimicrobial activity and pharmacokinetic properties. Information regarding its potential to induce an immune response or elicit hypersensitivity reactions is limited within these studies.

ANone: While the provided research does not extensively explore this compound's interactions with drug transporters, further investigation into its potential to interact with efflux transporters, like P-glycoprotein (P-gp), is warranted. Such interactions could impact its absorption and distribution within the body.

A: [, ] Yes, this compound is known to induce the activity of specific drug-metabolizing enzymes, particularly CYP3A4. This induction can lead to increased metabolism and reduced plasma concentrations of co-administered drugs that are substrates of these enzymes.

ANone: While this compound is used clinically, suggesting a degree of biocompatibility, the provided research primarily focuses on its antimicrobial activity and pharmacokinetic properties. Detailed information regarding its biocompatibility profile and potential for biodegradation is limited within these studies and would require further investigation.

A: [, ] Alternatives to this compound include Rifampicin (although cross-resistance is a concern), macrolides like Clarithromycin and Azithromycin, and fluoroquinolones like Moxifloxacin. The choice of treatment depends on the specific mycobacterial species, drug susceptibility patterns, patient-specific factors, and potential drug interactions.

ANone: The provided research primarily focuses on the clinical aspects of this compound. Information regarding specific guidelines for its disposal and waste management practices is limited within these studies and would necessitate consulting relevant regulatory guidelines and local regulations.

A: [, ] Key milestones include its initial development as a rifamycin derivative, recognition of its activity against MAC, approval for the prevention of disseminated MAC in individuals with HIV, and exploration of its use in combination therapies for various mycobacterial infections.

A: [] this compound research benefits from the contributions of various disciplines, including microbiology, pharmacology, medicinal chemistry, pharmaceutics, and clinical medicine. Understanding its mechanism of action, resistance mechanisms, pharmacokinetic properties, formulation strategies, and clinical efficacy requires a multidisciplinary approach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。